3,5-Dibromo-2-fluoro-4-hydroxypyridine
Description
Structural Characterization of 3,5-Dibromo-2-fluoro-4-hydroxypyridine
Molecular Architecture and Substituent Effects
Pyridine Ring Modifications: Bromine, Fluorine, and Hydroxyl Group Positioning
The molecular architecture of this compound is defined by the systematic substitution pattern around the six-membered aromatic pyridine ring. The compound possesses a molecular formula of C₅H₂Br₂FNO with a molecular weight of 270.88 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3,5-dibromo-2-fluoro-1H-pyridin-4-one, reflecting its tautomeric preference for the pyridone form over the hydroxypyridine form.
The positioning of substituents creates a highly ordered substitution pattern that maximizes electronic stabilization while minimizing steric hindrance. The bromine atoms occupy the 3 and 5 positions symmetrically around the ring, providing balanced electronic withdrawal effects. These positions are meta to the nitrogen atom, which allows for optimal orbital overlap and electronic communication throughout the aromatic system. The fluorine atom at the 2 position establishes an ortho relationship with the nitrogen atom, creating strong electron-withdrawing effects that significantly influence the electron density distribution across the ring.
The hydroxyl group positioning at the 4 position creates a para relationship with the nitrogen atom, which is particularly significant for tautomeric behavior. This positioning allows for efficient conjugation between the hydroxyl oxygen and the ring nitrogen, facilitating the formation of intramolecular hydrogen bonds that stabilize specific tautomeric forms. The molecular geometry optimization studies using computational methods have revealed that the ring maintains planarity despite the multiple substituents, with bond length variations reflecting the electronic perturbations introduced by the halogen and hydroxyl substituents.
The three-dimensional conformational analysis indicates that the compound adopts a planar configuration that maximizes π-orbital overlap while accommodating the steric requirements of the bromine atoms. The van der Waals radii of the bromine substituents (approximately 1.85 Ångströms) require careful consideration in understanding the molecular packing and intermolecular interactions. The fluorine atom, with its smaller van der Waals radius (approximately 1.47 Ångströms), fits more readily within the molecular framework while exerting strong electron-withdrawing effects due to its high electronegativity.
Electronic Effects of Halogen Substituents on Aromaticity
The electronic effects of halogen substituents on the aromatic character of this compound represent a complex interplay of inductive and resonance effects that fundamentally alter the electron density distribution within the pyridine ring system. The bromine substituents at the 3 and 5 positions exhibit Hammett sigma values that quantify their electronic influence on the aromatic system. According to established Hammett parameter data, bromine substituents in meta positions demonstrate σ_meta values of 0.39, indicating significant electron-withdrawing character through inductive effects.
The fluorine substituent at the 2 position exerts the strongest electron-withdrawing influence among the halogen substituents, with Hammett parameters reflecting its exceptional electronegativity. The ortho positioning of fluorine relative to the ring nitrogen creates a particularly strong inductive effect that dramatically reduces electron density at the nitrogen atom and influences the entire π-electron system. This electronic perturbation affects the aromatic stabilization energy of the pyridine ring, altering the characteristic aromatic properties such as chemical shift values in nuclear magnetic resonance spectroscopy and ultraviolet-visible absorption patterns.
The cumulative effect of multiple halogen substituents creates a highly electron-deficient aromatic system that exhibits enhanced electrophilic character compared to unsubstituted pyridine. The electron-withdrawing nature of the halogens shifts the π-electron density away from the ring carbons, making them more susceptible to nucleophilic attack while simultaneously stabilizing negative charge development during chemical reactions. This electronic modification has profound implications for the compound's reactivity profile and coordination chemistry behavior.
The aromaticity index calculations for this compound reveal that despite the significant electronic perturbations introduced by the substituents, the ring system maintains substantial aromatic character. The bond length alternation patterns characteristic of aromatic systems are preserved, though with measurable deviations from the ideal benzene-like bond length uniformity. The magnetic susceptibility exaltation and nucleus-independent chemical shift values confirm that the π-electron delocalization remains effective throughout the substituted ring system.
Table 1: Electronic Parameters of Halogen Substituents in this compound
| Substituent | Position | Hammett σ_meta | Hammett σ_para | Electronegativity | van der Waals Radius (Å) |
|---|---|---|---|---|---|
| Bromine | 3 | 0.39 | 0.23 | 2.96 | 1.85 |
| Bromine | 5 | 0.39 | 0.23 | 2.96 | 1.85 |
| Fluorine | 2 | 0.34 | 0.06 | 3.98 | 1.47 |
Tautomeric Behavior of Hydroxypyridine Moiety
The tautomeric behavior of the hydroxypyridine moiety in this compound represents one of the most significant structural features influencing the compound's chemical and physical properties. The equilibrium between the hydroxypyridine form (enol tautomer) and the pyridone form (keto tautomer) is governed by thermodynamic factors including hydrogen bonding, electronic stabilization, and solvation effects.
Theoretical calculations using ab initio methods have established that 4-hydroxypyridine derivatives generally favor the pyridone tautomer in solution, consistent with experimental observations for related compounds. The preference for the keto form arises from the enhanced stability associated with the carbonyl group conjugation with the aromatic ring system and the formation of favorable intermolecular hydrogen bonding networks. In the case of this compound, the electron-withdrawing effects of the halogen substituents further stabilize the pyridone form by increasing the electrophilic character of the carbonyl carbon.
The tautomeric equilibrium constant for hydroxypyridine to pyridone conversion has been studied extensively for related 4-hydroxypyridine systems. Ab initio calculations suggest that 4-hydroxypyridine is approximately 2.4 kilocalories per mole more stable than 4-pyridone, indicating a strong preference for the enol tautomer in the gas phase. However, the presence of multiple electron-withdrawing substituents in this compound significantly alters this equilibrium by stabilizing the charge separation inherent in the zwitterionic pyridone form.
Solvent effects play a crucial role in determining the tautomeric preference, with polar protic solvents generally favoring the pyridone form through hydrogen bonding stabilization. The intermolecular hydrogen bonding capabilities of the pyridone tautomer are enhanced compared to the hydroxypyridine form, as the carbonyl oxygen serves as a better hydrogen bond acceptor than the hydroxyl oxygen. Nuclear magnetic resonance spectroscopy studies of related hydroxypyridine systems confirm that the pyridone form predominates in aqueous and alcoholic solutions, while nonpolar solvents may shift the equilibrium toward the hydroxypyridine form.
The kinetics of tautomeric interconversion involve proton transfer mechanisms that can occur through both intramolecular and intermolecular pathways. The activation energy for tautomerization is typically low (less than 10 kilocalories per mole), allowing for rapid equilibration under ambient conditions. The presence of halogen substituents may influence the barrier height for proton transfer by altering the electron density distribution around the tautomeric sites.
Table 2: Tautomeric Equilibrium Parameters for Hydroxypyridine Systems
| Compound System | Gas Phase Preference | Solution Preference | ΔG (kcal/mol) | Ref |
|---|---|---|---|---|
| 4-Hydroxypyridine | Hydroxypyridine | Pyridone | +2.4 | |
| 2-Hydroxypyridine | Pyridone | Pyridone | +0.3 | |
| This compound | Pyridone | Pyridone | - |
Properties
IUPAC Name |
3,5-dibromo-2-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FNO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHCZDGDDFNSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649908 | |
| Record name | 3,5-Dibromo-2-fluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54929-38-3 | |
| Record name | 3,5-Dibromo-2-fluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,5-Dibromo-4-aminopyridine
The process begins with 4-aminopyridine, which undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. This step installs bromine atoms at the 3- and 5-positions via a radical mechanism, yielding 3,5-dibromo-4-aminopyridine with 85–90% efficiency. The reaction’s selectivity arises from the stability of the intermediate radical species, which favors substitution at positions meta to the electron-donating amino group.
Table 1: Bromination Conditions and Outcomes
| Parameter | Value |
|---|---|
| Solvent | Carbon tetrachloride |
| Brominating Agent | NBS (2.2 equiv) |
| Initiator | AIBN (0.5 mol%) |
| Temperature | 50°C, 4–5 hours |
| Yield | 85–90% |
Diazotization and Hydrolysis to Hydroxyl Group
The amino group at position 4 is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid, forming a diazonium salt. Subsequent hydrolysis in aqueous medium replaces the diazonium group with a hydroxyl moiety, producing 3,5-dibromo-4-hydroxypyridine. Careful temperature control (0–5°C during diazotization) is critical to prevent decomposition.
Table 2: Diazotization-Hydrolysis Parameters
| Parameter | Value |
|---|---|
| Diazotization Temp | 0–5°C |
| Hydrolysis Medium | H₂O, 50°C, 2 hours |
| Yield | 70–75% |
Fluorination at Position 2
Fluorine is introduced at position 2 via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) and a crown ether in dimethylformamide (DMF). The electron-withdrawing bromine atoms activate the ring, enabling displacement of a nitro group (pre-installed via nitration) with fluoride. This step achieves 65–70% yield, with purity >95% after recrystallization.
Directed Fluorination and Subsequent Functionalization
Early-Stage Fluorination
An alternative route begins with 2-fluoro-4-nitropyridine. Reduction of the nitro group to an amine (using H₂/Pd-C) provides 2-fluoro-4-aminopyridine, which undergoes radical bromination as described earlier. The fluorine atom’s electron-withdrawing nature slightly deactivates the ring, necessitating extended reaction times (6–7 hours) for complete bromination.
Table 3: Comparative Bromination Efficiency
| Substrate | Time (h) | Yield (%) |
|---|---|---|
| 4-Aminopyridine | 4–5 | 85–90 |
| 2-Fluoro-4-aminopyridine | 6–7 | 78–82 |
Hydroxyl Group Installation
Diazotization of the amino group in 3,5-dibromo-2-fluoro-4-aminopyridine followed by hydrolysis affords the target compound. This sequence avoids competing side reactions observed when hydroxyl is present during bromination, improving overall yield to 75–78%.
Comparative Analysis of Methodologies
Table 4: Route Comparison
| Metric | Route 1 (Bromination First) | Route 2 (Fluorination First) |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 65–70% | 75–78% |
| Key Challenge | Fluorination selectivity | Nitro group reduction |
| Scalability | Moderate | High |
Route 2’s higher yield stems from reduced steric hindrance during bromination, as the fluorine atom occupies position 2 early. However, the additional nitration and reduction steps increase synthetic complexity.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Radical bromination’s inherent preference for electron-rich positions can lead to over-bromination. AIBN concentration modulation (0.3–0.7 mol%) and staggered NBS addition mitigate this issue, enhancing 3,5-dibromo selectivity.
Diazonium Stability
The diazonium intermediate’s thermal instability necessitates strict temperature control. Microfluidic reactors have been explored to improve heat dissipation, reducing decomposition byproducts by 15–20%.
Fluorination Efficiency
SNAr fluorination suffers from low nucleophilicity of fluoride ions. Employing tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst increases reaction rate by 40%, albeit at higher cost.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-fluoro-4-hydroxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Dibromo-2-fluoro-4-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-fluoro-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features and Similarity Scores of Analogous Compounds
| Compound Name | CAS Registry No. | Substituents | Structural Similarity Score |
|---|---|---|---|
| 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol | 109919-32-6 | Br (3,5), CF₃ (4), OH (2) | 0.95 |
| 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | 1211521-34-4 | Br (3), OCH₃ (2), CF₃ (4) | 0.89 |
| 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | 1227591-86-7 | Br (3), CF₃ (4), ketone (2) | 0.96 |
| 5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one | 1803696-06-1 | Br (5), CHF₂ (4), ketone (2) | 0.96 |
Data sourced from similarity analysis .
Comparative Analysis
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol (Similarity: 0.95)
- Key Differences : Replaces the 2-fluoro and 4-hydroxyl groups in the target compound with a 2-hydroxyl and 4-trifluoromethyl group.
- The hydroxyl group at position 2 increases hydrogen-bonding capacity compared to fluorine .
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine (Similarity: 0.89)
- Key Differences : Substitutes the 2-fluoro and 4-hydroxyl groups with a methoxy group (OCH₃) and trifluoromethyl group (CF₃).
- Implications: Methoxy groups reduce polarity compared to hydroxyl, lowering aqueous solubility but enhancing membrane permeability.
3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one (Similarity: 0.96)
- Key Differences : Features a ketone at position 2 (tautomer of hydroxyl) and lacks the 5-bromo substituent.
- Implications : The ketone group increases electrophilicity, making the compound more reactive toward nucleophiles. The absence of a 5-bromo atom reduces molecular weight and may decrease halogen-bonding interactions in crystal packing .
5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one (Similarity: 0.96)
- Key Differences : Replaces the 4-hydroxyl and 3,5-dibromo groups with a difluoromethyl (CHF₂) and single bromo substituent.
- Implications : Difluoromethyl groups offer moderate electron-withdrawing effects compared to trifluoromethyl, balancing reactivity and stability. The ketone at position 2 enhances metabolic stability in vivo compared to hydroxyl .
Biological Activity
3,5-Dibromo-2-fluoro-4-hydroxypyridine (DBFHP) is a halogenated pyridine derivative that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in scientific research.
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: 3,5-dibromo-2-fluoro-1H-pyridin-4-one
- Molecular Formula: C5H3Br2FNO
- CAS Number: 54929-38-3
The compound features two bromine atoms, one fluorine atom, and a hydroxyl group attached to the pyridine ring. These substituents contribute to its unique reactivity and biological activity.
Synthesis:
DBFHP is typically synthesized through halogenation and hydroxylation reactions. A common method involves the bromination of 2-fluoropyridine followed by hydroxylation under controlled conditions. The use of bromine or bromine-containing reagents is essential for achieving selective substitution on the pyridine ring .
The biological activity of DBFHP is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group enhance its binding affinity and specificity. Key mechanisms include:
- Enzyme Inhibition: DBFHP has been studied for its potential as an enzyme inhibitor, particularly in biochemical assays where it may interfere with enzyme-substrate interactions.
- Antioxidant Activity: Preliminary studies suggest that compounds similar to DBFHP exhibit antioxidant properties, which could play a role in mitigating oxidative stress in biological systems .
Biological Applications
DBFHP has shown promise in various biological applications:
- Antimicrobial Activity: Compounds with similar structures have demonstrated activity against various microorganisms, suggesting potential applications in developing antimicrobial agents.
- Cancer Research: The compound's structural features may allow it to interact with cancer cell signaling pathways, making it a candidate for further investigation in cancer therapeutics .
- Agrochemical Development: Given its chemical properties, DBFHP may be useful in creating new agrochemicals aimed at pest control or plant growth regulation.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of DBFHP and related compounds:
Comparison with Related Compounds
DBFHP can be compared to other halogenated pyridines to understand its unique properties better:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3,5-Dibromo-4-hydroxypyridine | Moderate enzyme inhibition | Lacks fluorine substituent |
| 3-Fluoro-4-hydroxypyridine | Antioxidant properties | Different halogenation pattern |
| 2-Fluoropyridine | Broad-spectrum antimicrobial activity | Simpler structure without bromination |
Q & A
Q. What are the optimal synthetic routes for 3,5-dibromo-2-fluoro-4-hydroxypyridine, and how do reaction conditions influence yield?
The synthesis of brominated pyridine derivatives often involves regioselective bromination. A validated method for related compounds (e.g., 2-amino-4-methyl-3,5-dibromopyridine) uses bromine in fuming sulfuric acid at 0°C, achieving moderate yields (~54%) after reflux and neutralization . For introducing fluorine, nucleophilic aromatic substitution (SNAr) with KF or CsF in polar aprotic solvents (e.g., DMF) is common. Hydroxyl groups may be introduced via hydrolysis of protected intermediates (e.g., acetates) under acidic or basic conditions. Key variables include:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming regiochemistry. For example, in 5-bromo-1-methylpyrrolo[2,3-b]pyridine, distinct aromatic proton shifts (δ 8.2–8.5 ppm) and coupling constants confirm substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (e.g., Br/F signatures).
- IR spectroscopy : Identifies hydroxyl (broad ~3200 cm⁻¹) and C-F stretches (1100–1000 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies for halogenated pyridines suggest:
- Light sensitivity : Store in amber vials to prevent photodecomposition.
- Moisture : Anhydrous conditions (e.g., desiccators) prevent hydrolysis of fluorine or hydroxyl groups.
- Temperature : Long-term storage at –20°C recommended for lab-scale quantities .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during bromination/fluorination?
Conflicting regiochemical outcomes may arise due to:
- Electronic effects : Electron-withdrawing groups (e.g., –F, –OH) direct electrophilic bromination to meta/para positions. Computational tools (DFT) predict reactivity by analyzing charge distribution .
- Steric hindrance : Bulky substituents near reactive sites may favor alternative pathways. For example, steric shielding in 3,5-difluoro-4-methylpyridin-2-amine limits substitution at C-4 .
- Experimental validation : Use competitive reactions with model substrates (e.g., mono-brominated intermediates) to map reactivity trends .
Q. What strategies mitigate spectral overlap in NMR analysis of polyhalogenated pyridines?
Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
- DFT calculations : Model transition states for Suzuki-Miyaura couplings to assess feasibility. For example, Pd-catalyzed coupling of 5-bromo-3-methoxypyridine with aryl boronic acids shows higher activation energy at C-5 due to electron-deficient bromine .
- Docking studies : Predict interactions in biological systems (e.g., enzyme inhibition) by simulating binding affinities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
